Aminomethylphosphonate

Overview

Description

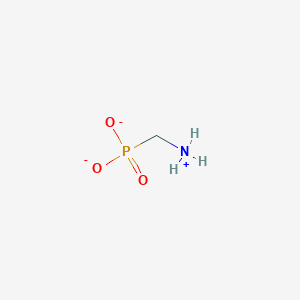

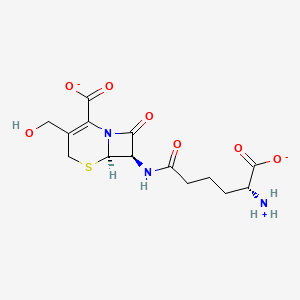

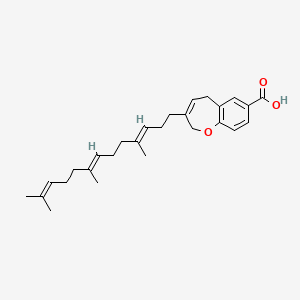

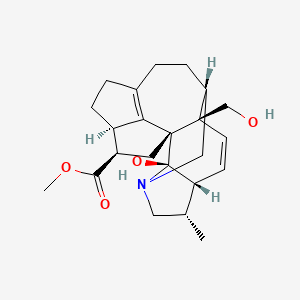

(aminomethyl)phosphonate(1-) is an organophosphate oxoanion that is the conjugate base of aminomethylphosphonic acid, obtained by deprotonation of the phosphonic acid group and protonation of the amino group; major species at pH 7.3. It is a conjugate base of an (aminomethyl)phosphonic acid.

Scientific Research Applications

Photodegradation in Water

Aminomethylphosphonic acid (AMPA), a metabolite of phosphonates, has been studied in the context of environmental photodegradation. Phosphonates, used as chelating agents in various systems, degrade under UV light, especially in the presence of iron, forming AMPA as a byproduct. This process has implications for understanding the environmental fate of phosphonates and AMPA (Lesueur, Pfeffer, & Fuerhacker, 2005).

Environmental Fate and Toxicity

AMPA's environmental presence, especially in water, arises from the degradation of glyphosate and amino-polyphosphonates. Its behavior in soil and water, including adsorption to soil particles and persistence in sediments, is of interest, highlighting the need for further research into its environmental impact and potential human health effects (Grandcoin, Piel, & Baurès, 2017).

Low Chronic Toxicity to Aquatic Life

Research on AMPA's chronic toxicity to aquatic organisms like Daphnia magna and Pimephales promelas found it to have low toxicity. This is significant for assessing environmental risks, especially in aquatic ecosystems (Levine et al., 2015).

Metal-Phosphonate Frameworks

AMPA has been utilized in synthesizing metal-phosphonate polymers with unique structural features. These frameworks, created with metals like Zn, Cd, and Cu, have potential applications in various scientific fields, including materials science (Samanamu et al., 2008).

Adsorption Studies

The study of AMPA's adsorption onto goethite provides insights into its interaction with iron oxides. Understanding these interactions is crucial for environmental chemistry and soil science (Barja & dos Santos Afonso, 2005).

Water Treatment Applications

AMPA-based resins have shown efficacy in removing Cr(III) and organic dyes from water, highlighting their potential in environmental management and water treatment technologies (Ali, Rachman, & Saleh, 2017).

Corrosion Inhibition

Research on α-aminophosphonates, including variants of AMPA, has demonstrated their potential as corrosion inhibitors for steel in acidic environments. This has implications for industrial applications, particularly in metal processing and preservation (Gupta et al., 2017).

Bisphosphonates in Cancer Therapy

AMPA's relation to bisphosphonates, particularly in the context of cancer therapy, highlights its relevance in medical research. Bisphosphonates, including aminobisphosphonates, are used in treating bone metastases and related conditions, suggesting a link to AMPA's potential medicinal applications (Aapro et al., 2008).

properties

IUPAC Name |

phosphonatomethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVRXRGTBOSHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([NH3+])P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.029 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminomethylphosphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![20-Acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1262692.png)

![2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262704.png)